{1-[Amino(phenyl)methyl]cyclopentyl}methanol
Description
Properties
IUPAC Name |
[1-[amino(phenyl)methyl]cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYQFIOWYHKGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(phenyl)methyl]cyclopentyl}methanol typically involves the reaction of cyclopentylmethanol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and yield .
Chemical Reactions Analysis
Oxidation Reactions
The methanol group (-CH2OH) undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Primary Alcohol Oxidation | KMnO₄/H⁺ or CrO₃ | Cyclopentylcarboxylic acid | Yields ~65–80% under acidic conditions |
| Partial Oxidation | TEMPO/NaClO | Cyclopentylaldehyde | Requires catalytic TEMPO and mild conditions |
Mechanistic Insight : Oxidation proceeds via proton abstraction at the α-carbon, forming a carbonyl intermediate. Acidic conditions favor complete oxidation to carboxylic acids, while controlled stoichiometry yields aldehydes.
Reduction Reactions
The amino group participates in selective reductions:
Example : Hydrogenation of the cyclopentene analog (structural relative) achieves full saturation in 91% yield using Pd-C .
Nucleophilic Substitution
The hydroxyl group facilitates substitution reactions:
Key Data : Tosylation with TsCl/pyridine at 0°C followed by azide substitution yields 85% product purity.
Condensation and Coupling
The amine group engages in condensation pathways:
Research Note : Schiff base intermediates are prone to polymerization under oxidative conditions, requiring inert atmospheres .
Cyclization and Intramolecular Reactions
Structural rigidity enables cyclization:
Case Study : Intramolecular Friedel-Crafts reaction of a related cyclopentylcarboxylate derivative forms a tricyclic scaffold in 68% yield .
Stability and Side Reactions
-
Oxidative Degradation : Prolonged exposure to air leads to amine oxidation (~15% over 48 hours) .
-
pH Sensitivity : The methanol group undergoes hydrolysis to form ketones under strongly acidic conditions (pH < 2).
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Dominant Pathway
Scientific Research Applications
Chemistry
In chemistry, {1-[Amino(phenyl)methyl]cyclopentyl}methanol serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | This compound + KMnO4 | Ketones or aldehydes |
| Reduction | This compound + LiAlH4 | Amines or alcohols |
| Substitution | This compound + R-X (alkyl halide) | Substituted derivatives |
Biology
The compound is studied for its biological activities, particularly its interactions with biomolecules. Preliminary research indicates that it may possess neuropharmacological properties, influencing neurotransmitter systems and potentially impacting mood and cognition.
Case Study: Neuropharmacological Effects
- A study investigated the effects of this compound on neurotransmission in animal models, revealing potential psychoactive properties similar to known neuroactive agents.
Medicine
Research is ongoing to explore the therapeutic applications of this compound. It has been identified as a potential precursor in drug development, particularly in creating compounds targeting cancer and other diseases.
Table 2: Potential Therapeutic Uses
Industrial Applications
In industry, this compound is utilized in producing various chemicals and materials. Its unique properties make it suitable for creating specialty chemicals with specific functionalities.
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Chemical Manufacturing | Used as an intermediate in the synthesis of specialty chemicals |
| Material Science | Contributes to the development of new materials with enhanced properties |
Mechanism of Action
The mechanism of action of {1-[Amino(phenyl)methyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylmethyl and cyclopentyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares {1-[Amino(phenyl)methyl]cyclopentyl}methanol to structurally related compounds, focusing on molecular features, hydrogen-bonding interactions, and crystallographic data where available.
{1-[(2-Phenylethyl)amino]cyclopentyl}methanol
- Structural Differences: The phenylethylamino group replaces the aminophenylmethyl substituent, introducing a flexible ethylene spacer between the cyclopentyl ring and the phenyl group.
- Reduced steric hindrance around the amino group, which may enhance reactivity in nucleophilic reactions .
(1-(2-Nitrophenyl)cyclopentyl)methanol
- Structural Differences: A nitro group replaces the amino group on the phenyl ring.
- Implications: The electron-withdrawing nitro group decreases basicity at the aromatic ring, contrasting with the electron-donating amino group in the target compound. Potential differences in hydrogen-bonding patterns: Nitro groups participate in weaker hydrogen bonds compared to amino groups, affecting supramolecular assembly .
[1-(Aminomethyl)cyclobutyl]methanol
- Structural Differences: The cyclopentane ring is replaced with a smaller cyclobutane ring, and the aminomethyl group is directly attached to the ring.
- Implications: Increased ring strain in cyclobutane may reduce thermodynamic stability but enhance reactivity in ring-opening reactions. The shorter distance between functional groups (aminomethyl and hydroxymethyl) could promote intramolecular hydrogen bonding, unlike the spatially separated groups in the cyclopentyl analog .
(2-Aminophenyl)methanol
- Structural Differences: Lacks the cyclopentyl scaffold, featuring a simpler phenylmethanol structure with an amino substituent.
- Crystallographic studies show N–H⋯O and O–H⋯N hydrogen bonds forming layered structures, suggesting that the target compound’s hydroxyl and amino groups may similarly drive supramolecular organization .
Methanol Solvates and Hydrates of Related Compounds
- Key Observations from Evidence: The methanol solvate of {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol (1b) exhibits hydrogen bonds between the methanol solvent and the hydroxyl group (O–H⋯O) and amino groups (N–H⋯O), stabilizing the crystal lattice . In contrast, the monohydrate form (1a) displays water-mediated hydrogen bonds, highlighting the role of solvent choice in crystallization behavior .
Research Implications and Gaps
- Hydrogen-Bonding Networks: The target compound’s hydroxyl and amino groups are likely critical in forming intermolecular interactions, as seen in analogs like (2-aminophenyl)methanol and methanol-solvated derivatives .
- Synthetic Challenges: Introducing both aminophenyl and hydroxymethyl groups to the cyclopentyl ring may require precise steric control, as evidenced by the complex crystallization of related triethylbenzene derivatives .
- Data Limitations : Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, necessitating further characterization.
Biological Activity
{1-[Amino(phenyl)methyl]cyclopentyl}methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl ring with an amino group and a phenylmethyl substituent. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, which are crucial for binding to target proteins or enzymes. Additionally, the phenylmethyl group enhances the compound's lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against resistant strains of bacteria.
- Anticancer Potential : The compound has shown promise in inhibiting specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.
- Neuroprotective Effects : Investigations into the neuroprotective properties indicate potential benefits in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have identified key structural features that enhance its potency:
| Structural Feature | Influence on Activity |
|---|---|
| Amino Group | Facilitates binding through hydrogen bonds |
| Cyclopentyl Ring | Enhances stability and conformational flexibility |
| Phenylmethyl Substituent | Increases lipophilicity and membrane permeability |
Case Studies
Several research studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results highlighted the importance of the phenylmethyl group in enhancing antimicrobial potency .
- Kinase Inhibition : Research focused on the inhibition of DCLK1 kinase revealed that modifications to the amino group significantly improved binding affinity and selectivity against cancer cell lines . The compound's ability to inhibit kinase activity suggests potential applications in targeted cancer therapies.
- Neuroprotection : A recent investigation into neuroprotective effects indicated that this compound could reduce oxidative stress in neuronal cells, providing a basis for further exploration in neurodegenerative disease models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {1-[Amino(phenyl)methyl]cyclopentyl}methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution to introduce the aminophenyl group onto the cyclopentylmethanol backbone. Critical parameters include:
- Temperature : 60–80°C for amination steps to balance reaction rate and byproduct formation .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while methanol/ethanol are used for reductive steps .
- Catalysts : Palladium or nickel catalysts for hydrogenation in reductive amination; chiral catalysts for enantioselective synthesis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., cyclopentyl CH, phenyl protons) and confirm stereochemistry via coupling constants .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal lattices) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHNO) .
- IR Spectroscopy : Detects functional groups (O–H stretch at ~3300 cm, N–H bend at ~1600 cm) .
Q. How can researchers design biological studies to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Target Identification : Screen against GPCRs or enzymes (e.g., kinases) using molecular docking (PubChem CID for structure retrieval) .
- In Vitro Assays :
- Binding Affinity : Radioligand displacement assays (e.g., H-labeled antagonists) .
- Functional Activity : cAMP or calcium flux assays for receptor activation/inhibition .
- Toxicity Profiling : MTT assays in HEK293 or HepG2 cells to assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the compound’s SMILES (e.g., C1CCC(CNC(C2=CC=CC=C2)C1)CO) to simulate binding to receptors like dopamine D .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., RMSD plots over 100 ns) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare substituent effects (e.g., bromophenyl vs. methylphenyl on target affinity) .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell line) .
- Structural Elucidation : Confirm stereochemistry via X-ray or chiral HPLC to rule out enantiomer-specific effects .
Q. How can enantiomers of this compound be separated and characterized?
- Methodological Answer :
- Chiral Resolution : Use HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .
- Circular Dichroism (CD) : Compare CD spectra to reference enantiomers for absolute configuration .
- Biological Testing : Evaluate enantiomers separately in receptor-binding assays to identify active forms .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 25°C and 40°C; monitor via HPLC .
- Oxidative Stress : Expose to 3% HO; track peroxide adducts by LC-MS .
- Solid-State Stability : Store as a methanol solvate or monohydrate; analyze polymorph transitions via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
